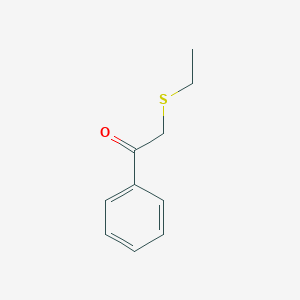

2-(Ethylthio)-1-phenylethan-1-one

説明

This compound belongs to a broader class of α-thio ketones, which are notable for their role in organic synthesis, particularly as intermediates in pharmaceuticals, agrochemicals, and materials science .

特性

CAS番号 |

10271-55-3 |

|---|---|

分子式 |

C10H12OS |

分子量 |

180.27 g/mol |

IUPAC名 |

S-ethyl 2-phenylethanethioate |

InChI |

InChI=1S/C10H12OS/c1-2-12-10(11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |

InChIキー |

IMCBPLIREFBOKS-UHFFFAOYSA-N |

SMILES |

CCSCC(=O)C1=CC=CC=C1 |

正規SMILES |

CCSC(=O)CC1=CC=CC=C1 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

作用機序

Target of Action

Related compounds such as 2-ethylthio-4-methylaminoquinazoline derivatives have been found to target two subunits of cytochrome bc1 in mycobacterium tuberculosis.

Mode of Action

For instance, 2-Ethylthio-4-methylaminoquinazoline derivatives were found to inhibit cytochrome bc1, leading to ATP depletion and a decrease in the oxygen consumption rate.

Biochemical Pathways

Related compounds have been shown to affect the cytochrome bc1 complex, which plays a crucial role in the electron transport chain and atp synthesis.

Pharmacokinetics

Two-compartment pharmacokinetic models are commonly used to describe the evolution of drug levels in the organism.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(Ethylthio)-1-phenylethan-1-one, highlighting differences in substituents, synthesis, and properties:

Structural and Electronic Comparisons

- Sulfur vs. Oxygen Substituents : The ethylthio group in this compound introduces stronger electron-withdrawing effects compared to oxygen analogs (e.g., ethoxy), enhancing electrophilicity at the ketone group. This property is critical in nucleophilic addition reactions .

- Steric Effects : Bulky substituents like cyclohexenyl or benzimidazolyl reduce reactivity in crowded environments, whereas smaller groups (e.g., ethylthio) favor higher yields in substitution reactions .

Physicochemical Properties

- Solubility : Sulfur-containing compounds generally exhibit lower polarity than oxygen analogs, enhancing solubility in organic solvents (e.g., EtOAc, DCM) but reducing aqueous solubility.

Key Research Findings and Trends

Substituent-Dependent Reactivity : The nature of the substituent (e.g., arylthio vs. alkylthio) significantly influences reaction pathways. For instance, phenylthio groups stabilize transition states in asymmetric catalysis , while ethylthio groups may favor simpler substitution reactions.

Synthetic Efficiency : Yields for sulfur-containing analogs (52–75% in cited studies) are comparable to oxygenated counterparts, though purification often requires chromatography due to byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。